molecular formula C9H15N3 B13206186 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

Cat. No.: B13206186
M. Wt: 165.24 g/mol
InChI Key: IYHWRIBRRWASPA-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of nitrogen atoms in the heterocyclic rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a hydrazine derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring fused to the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

    Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrrolopyrazine, imidazopyridine, thiazolopyridine.

    Uniqueness: The unique combination of the pyrazole and pyridine rings in this compound provides distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H15N3/c1-7(2)12-9-8(6-11-12)4-3-5-10-9/h6-7,10H,3-5H2,1-2H3

InChI Key

IYHWRIBRRWASPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCCN2)C=N1

Origin of Product

United States

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